3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride
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Overview
Description
The compound “3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride” belongs to a class of organic compounds known as pyrazolopyridines . Pyrazolopyridines are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 3-(3-Chlorophenyl)pyrrolidine hydrochloride have been synthesized using various methods . The synthesis of these compounds often involves reactions with other organic compounds under specific conditions .Scientific Research Applications
Synthesis and Structural Analysis
Research on related compounds to 3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has explored their synthesis and structural characteristics. For instance, the preparation and NMR solution studies of pyrazolo[3,4-b]pyridines reveal preferences for certain tautomeric structures in solution and crystalline forms, highlighting the compounds' complex chemistry and potential for further exploration in materials science and pharmaceutical applications (Quiroga et al., 1999).
Optical and Electronic Properties
Studies on pyridine derivatives, including structural and optical characteristics, have been conducted to understand their potential in electronic and photonic devices. For example, the optical functions and diode characteristics of certain pyridine derivatives have been determined, indicating their utility in heterojunctions and as photosensors, which could be relevant for developing new types of sensors and optoelectronic devices (Zedan et al., 2020).
Anticancer and Antimicrobial Properties
The synthesis of new compounds incorporating pyrazolo[4,3-c]pyridine structures has been explored for their potential biological activities, including anticancer and antimicrobial effects. Some compounds have shown significant potency against cancer cell lines and pathogenic bacterial and fungal strains, highlighting their potential for developing new therapeutic agents (Katariya et al., 2021).
Molecular Docking and Drug Design
Molecular docking studies of compounds with pyrazolo[4,3-c]pyridine motifs have been performed to predict their binding affinities towards various biological targets. Such research is crucial for drug discovery processes, offering insights into the compounds' mechanisms of action and guiding the design of more effective therapeutic molecules (Sivakumar et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Pyrazoles and chlorophenyl compounds are known to interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. Some pyrazole derivatives, for example, have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Pyrazole and chlorophenyl compounds can affect a variety of biochemical pathways. For instance, some pyrazole derivatives have been found to inhibit the synthesis of certain enzymes, thereby disrupting the biochemical pathways that these enzymes are involved in .
Result of Action
The molecular and cellular effects of these compounds can vary widely depending on their specific structure and the biochemical pathways they affect. Some pyrazole derivatives, for example, have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3.ClH/c13-9-3-1-2-8(6-9)12-10-7-14-5-4-11(10)15-16-12;/h1-3,6,14H,4-5,7H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYOZWLOEDZJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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